Cas no 2295485-44-6 (5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid structure
2295485-44-6 structure
商品名:5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS番号:2295485-44-6
MF:C9H7FO5S
メガワット:246.212285280228
CID:6031288
PubChem ID:165751914

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
    • 2295485-44-6
    • EN300-1584536
    • インチ: 1S/C9H7FO5S/c10-16(13,14)5-1-2-8-6(3-5)7(4-15-8)9(11)12/h1-3,7H,4H2,(H,11,12)
    • InChIKey: GRSUOTIDLXIPSO-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC2=C(C=1)C(C(=O)O)CO2)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 245.99982266g/mol
  • どういたいしつりょう: 245.99982266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1584536-10000mg
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
10000mg
$4545.0 2023-09-24
Enamine
EN300-1584536-0.5g
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
0.5g
$1180.0 2023-06-04
Enamine
EN300-1584536-100mg
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
100mg
$930.0 2023-09-24
Enamine
EN300-1584536-1000mg
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
1000mg
$1057.0 2023-09-24
Enamine
EN300-1584536-50mg
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
50mg
$888.0 2023-09-24
Enamine
EN300-1584536-0.05g
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
0.05g
$1032.0 2023-06-04
Enamine
EN300-1584536-0.25g
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
0.25g
$1131.0 2023-06-04
Enamine
EN300-1584536-250mg
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
250mg
$972.0 2023-09-24
Enamine
EN300-1584536-500mg
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
500mg
$1014.0 2023-09-24
Enamine
EN300-1584536-5000mg
5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
2295485-44-6
5000mg
$3065.0 2023-09-24

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid 関連文献

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acidに関する追加情報

Research Briefing on 5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 2295485-44-6)

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 2295485-44-6) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique fluorosulfonyl and benzofuran carboxylic acid moieties, has shown promising potential as a versatile building block for the development of new therapeutic agents and chemical probes. Recent studies have highlighted its utility in covalent inhibitor design, targeted protein modification, and as a precursor for the synthesis of bioactive molecules.

The fluorosulfonyl group in this compound is particularly noteworthy due to its high reactivity as an electrophile, enabling selective covalent bonding with nucleophilic residues in proteins, such as lysine, tyrosine, and cysteine. This property has been exploited in the development of covalent inhibitors for various disease-relevant targets, including kinases, proteases, and other enzymes. Additionally, the benzofuran scaffold provides a rigid and planar structure that can enhance binding affinity and selectivity toward biological targets.

Recent research has focused on optimizing the synthetic routes for 5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a scalable and efficient synthesis method using a palladium-catalyzed coupling reaction, which achieved a high yield of over 80%. This advancement is critical for facilitating further pharmacological evaluations and large-scale applications of the compound.

In terms of biological applications, preliminary studies have demonstrated the compound's efficacy as a covalent modifier of the SARS-CoV-2 main protease (Mpro), a key target for antiviral drug development. The fluorosulfonyl group was shown to form a stable covalent bond with the catalytic cysteine residue of Mpro, effectively inhibiting its activity. These findings suggest that 5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid could serve as a valuable tool for probing viral protease function and designing new antiviral agents.

Beyond its antiviral potential, this compound has also been investigated in the context of cancer therapy. A 2024 study in ACS Chemical Biology reported its use in the development of covalent inhibitors targeting mutant forms of KRAS, a notoriously challenging oncogenic protein. The compound's ability to selectively modify the mutant KRAS protein while sparing the wild-type form highlights its potential for precision medicine approaches in oncology.

Despite these promising developments, challenges remain in the broader application of 5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid. Issues such as off-target reactivity, metabolic stability, and in vivo pharmacokinetics need to be addressed through further structure-activity relationship (SAR) studies and medicinal chemistry optimization. Future research directions may include the exploration of prodrug strategies to enhance bioavailability and the development of targeted delivery systems to minimize off-target effects.

In conclusion, 5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 2295485-44-6) represents a promising chemical tool with diverse applications in drug discovery and chemical biology. Its unique reactivity profile and modular structure make it a valuable asset for the development of covalent inhibitors and probes. Continued research efforts will be essential to fully realize its potential and translate these findings into clinically relevant therapeutics.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.